TMB monosulfate

Description

Properties

IUPAC Name |

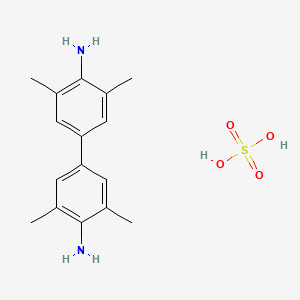

4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylaniline;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2.H2O4S/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14;1-5(2,3)4/h5-8H,17-18H2,1-4H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJSXOBXXVSDFKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54827-18-8 | |

| Record name | 3,3′,5,5′-Tetramethyl-[1,1′-biphenyl]-4,4′-diamine sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54827-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

TMB Monosulfate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: 3,3',5,5'-Tetramethylbenzidine (TMB) monosulfate is a widely utilized chromogenic substrate in enzyme-linked immunosorbent assays (ELISA) and immunohistochemistry (IHC).[1][2] As the monosulfate salt of TMB, it offers enhanced solubility and stability, making it a preferred reagent for sensitive and reliable detection of horseradish peroxidase (HRP) activity. This technical guide provides an in-depth overview of TMB monosulfate, including its chemical properties, mechanism of action, detailed experimental protocols, and quantitative data to support its application in research and drug development.

Core Principles and Chemical Properties

This compound is a non-mutagenic and non-toxic, colorless dye that, in the presence of HRP and an oxidizing agent like hydrogen peroxide (H₂O₂), is converted into a colored product.[3] This enzymatic reaction forms the basis of its use in various immunoassays.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Synonyms | BM blue monosulfate, Sure Blue this compound[1] |

| CAS Number | 54827-18-8[3] |

| Molecular Formula | C₁₆H₂₂N₂O₄S |

| Molecular Weight | 338.42 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO (28 mg/mL, 82.74 mM) |

| Storage | Powder: -20°C for up to 3 years; In solvent: -80°C for up to 1 year. Should be kept away from direct sunlight. |

Mechanism of Action: The HRP-TMB Reaction

The detection of HRP activity using this compound is a two-step enzymatic oxidation process. In the first step, HRP catalyzes the one-electron oxidation of TMB by hydrogen peroxide, resulting in the formation of a blue-colored cation radical. This intermediate product can be quantified spectrophotometrically at wavelengths between 620 and 650 nm.

In the second step, the addition of an acidic stop solution, typically sulfuric acid (H₂SO₄), terminates the enzymatic reaction. This acidification facilitates a second one-electron oxidation, converting the blue cation radical into a yellow diimine product. This final product exhibits a strong absorbance at 450 nm, providing a more stable and often more sensitive endpoint for quantification.

Quantitative Data for Assay Development

The choice of TMB substrate formulation and reaction conditions can significantly impact assay performance. The following tables summarize key quantitative parameters for the use of TMB in ELISA.

Table 2: Common Components of TMB Substrate Solutions

| Component | Typical Concentration Range | Purpose |

| TMB | 0.4 - 1.0 mg/mL | Chromogenic substrate |

| Hydrogen Peroxide (H₂O₂) | 0.01% - 0.03% | Oxidizing agent |

| Buffer | Acetate or Citrate | Maintain optimal pH (typically 3.3-5.0) |

| Stabilizers | Proprietary | Enhance shelf-life and performance |

| Organic Solvents (e.g., DMSO) | <5% | Aid in TMB solubilization |

Table 3: Spectrophotometric Properties of TMB Reaction Products

| Product | Color | Optimal Absorbance Wavelength | Molar Extinction Coefficient (ε) |

| Cation Radical | Blue | 620-650 nm | 3.9 x 10⁴ M⁻¹cm⁻¹ at 653 nm |

| Diimine | Yellow | 450 nm | 5.9 x 10⁴ M⁻¹cm⁻¹ at 450 nm |

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol provides a general guideline for a sandwich ELISA using a TMB substrate. Optimization of incubation times, antibody concentrations, and washing steps is recommended for specific assays.

Materials:

-

Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., PBS with 1% BSA)

-

Capture Antibody

-

Antigen Standard and Samples

-

Detection Antibody (biotinylated)

-

Streptavidin-HRP conjugate

-

TMB Substrate Solution

-

Stop Solution (e.g., 2M H₂SO₄)

-

96-well microplate

Procedure:

-

Coating: Add 100 µL of capture antibody diluted in coating buffer to each well. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with 200 µL of wash buffer per well.

-

Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Sample/Standard Incubation: Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Detection Antibody Incubation: Add 100 µL of biotinylated detection antibody diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP conjugate diluted in blocking buffer to each well. Incubate for 30-60 minutes at room temperature.

-

Washing: Repeat the washing step.

-

Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.

-

Stopping Reaction: Add 50-100 µL of stop solution to each well.

-

Absorbance Reading: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues

This protocol provides a general guideline for IHC staining using a TMB substrate. Optimization is crucial for different tissues, antigens, and antibodies.

Materials:

-

Xylene or xylene substitute

-

Graded ethanol series (100%, 95%, 80%)

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Wash Buffer (e.g., PBS)

-

Blocking solution (e.g., normal serum from the species of the secondary antibody)

-

Primary Antibody

-

Biotinylated Secondary Antibody

-

Avidin-Biotin Complex (ABC) reagent with HRP

-

TMB Substrate Solution for IHC

-

Counterstain (e.g., Nuclear Fast Red)

-

Aqueous mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Rehydrate through graded ethanol: 100% (2x, 3 min each), 95% (3 min), and 80% (3 min).

-

Rinse in distilled water.

-

-

Antigen Retrieval: Perform heat-induced or enzymatic antigen retrieval as required for the specific antibody.

-

Blocking Endogenous Peroxidase: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with wash buffer.

-

Blocking: Incubate sections with blocking solution for 30-60 minutes at room temperature.

-

Primary Antibody Incubation: Incubate sections with the primary antibody at the optimal dilution for 1 hour at room temperature or overnight at 4°C. Rinse with wash buffer.

-

Secondary Antibody Incubation: Incubate sections with the biotinylated secondary antibody for 30-60 minutes at room temperature. Rinse with wash buffer.

-

ABC Reagent Incubation: Incubate sections with the ABC reagent for 30 minutes at room temperature. Rinse with wash buffer.

-

Chromogenic Detection:

-

Prepare the TMB working solution according to the manufacturer's instructions. A typical preparation involves mixing a TMB stock solution with an acetate buffer and hydrogen peroxide.

-

Incubate sections with the TMB substrate solution for 5-15 minutes at room temperature, monitoring color development under a microscope.

-

Stop the reaction by rinsing with distilled water.

-

-

Counterstaining: Counterstain with a suitable nuclear counterstain if desired.

-

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and clear with xylene. Mount with an aqueous mounting medium.

Conclusion

This compound is a robust and sensitive chromogenic substrate that is indispensable for HRP-based immunoassays. Its favorable safety profile, coupled with well-characterized reaction kinetics and spectrophotometric properties, makes it an ideal choice for a wide range of applications in research and drug development. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for optimizing assays and ensuring reliable and reproducible results.

References

An In-depth Technical Guide to the Chemical Properties and Applications of TMB Monosulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3',5,5'-Tetramethylbenzidine (TMB) monosulfate is a highly sensitive and safe chromogenic substrate extensively utilized in enzyme-linked immunosorbent assays (ELISA), immunohistochemistry (IHC), and other peroxidase-based detection methods.[1][2] Its non-mutagenic nature makes it a safer alternative to other carcinogenic chromogens like benzidine and o-phenylenediamine.[1] This technical guide provides a comprehensive overview of the core chemical properties of TMB monosulfate, detailed experimental protocols for its use, and a mechanistic understanding of its reaction pathways.

Core Chemical Properties

This compound is the salt form of 3,3',5,5'-Tetramethylbenzidine.[1] As a solid, it typically appears as a white to off-white powder.[3] Key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Formula | C₁₆H₂₂N₂O₄S | |

| Molecular Weight | 338.42 g/mol | |

| CAS Number | 54827-18-8 | |

| Appearance | White to off-white solid | |

| Solubility in DMSO | ≥ 28 mg/mL (≥ 82.74 mM) | |

| Solubility in Water | 2.78 mg/mL (8.21 mM) (requires sonication and warming) | |

| Storage (Solid) | Powder: -20°C for up to 3 years, protected from light. | |

| Storage (In Solvent) | In DMSO: -80°C for 6 months; -20°C for 1 month. |

Peroxidase-Mediated Signaling Pathway

The utility of this compound as a chromogenic substrate is rooted in its reaction with hydrogen peroxide (H₂O₂), catalyzed by horseradish peroxidase (HRP). This enzymatic reaction involves a two-step oxidation of TMB.

-

One-Electron Oxidation: In the presence of HRP and H₂O₂, TMB undergoes a one-electron oxidation to form a blue-colored cation radical. This product has a maximum absorbance at approximately 652 nm.

-

Two-Electron Oxidation: Further oxidation of the cation radical, or the addition of an acidic stop solution, leads to a two-electron oxidation product, a yellow diimine. This final product exhibits a maximum absorbance at 450 nm.

The intensity of the color produced is directly proportional to the amount of HRP, and by extension, the analyte of interest in the assay.

Figure 1: HRP-mediated oxidation pathway of TMB.

Spectral Properties of Oxidized TMB

The distinct spectral properties of the one- and two-electron oxidation products of TMB are fundamental to its application in quantitative assays.

| Oxidized Form | Color | Wavelength of Max. Absorbance (λmax) | Molar Extinction Coefficient (ε) | References |

| Cation Radical | Blue | ~652 nm | 3.9 x 10⁴ M⁻¹cm⁻¹ | |

| Diimine | Yellow | 450 nm | 5.9 x 10⁴ M⁻¹cm⁻¹ |

Experimental Protocols

Preparation of a Two-Component TMB Substrate Solution

For researchers starting with this compound powder, a two-component substrate solution can be prepared. This involves creating a TMB stock solution and a working buffer with hydrogen peroxide, which are mixed just before use.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-citrate buffer (pH 5.0)

-

30% Hydrogen peroxide (H₂O₂)

-

Microcentrifuge tubes

-

Pipettes and tips

Procedure:

-

Prepare TMB Stock Solution (1 mg/mL):

-

Dissolve this compound in DMSO to a final concentration of 1 mg/mL.

-

Aliquot the stock solution into light-protected microcentrifuge tubes.

-

Store at -20°C for long-term use. The stock solution is stable for at least two years under these conditions.

-

-

Prepare Working Substrate Solution (to be made fresh before use):

-

Dilute the TMB stock solution 1:10 in phosphate-citrate buffer (pH 5.0). For example, add 1 mL of TMB stock solution to 9 mL of buffer.

-

Immediately before use, add 2 µL of 30% H₂O₂ per 10 mL of the diluted TMB solution.

-

The working solution should be used promptly after the addition of H₂O₂.

-

Standard ELISA Protocol Using a One-Component TMB Substrate

Ready-to-use one-component TMB substrate solutions are commercially available and offer convenience and consistency.

Materials:

-

96-well microplate coated with antigen and blocked

-

Samples and controls

-

HRP-conjugated detection antibody

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

One-component TMB substrate solution

-

Stop solution (e.g., 2N H₂SO₄ or 1N HCl)

-

Microplate reader

Procedure:

-

Incubation with HRP Conjugate:

-

After incubating with the primary antibody and washing, add the HRP-conjugated secondary antibody to each well.

-

Incubate according to the manufacturer's instructions (typically 30-60 minutes at room temperature or 37°C).

-

-

Washing:

-

Wash the plate thoroughly with wash buffer to remove any unbound HRP conjugate. A minimum of three washes is recommended.

-

-

Substrate Incubation:

-

Add 100 µL of the one-component TMB substrate solution to each well.

-

Incubate the plate at room temperature, protected from light, for 5-30 minutes. The incubation time will depend on the desired color development.

-

-

Stopping the Reaction:

-

Add 100 µL of stop solution to each well to quench the enzymatic reaction. The color will change from blue to yellow.

-

-

Data Acquisition:

-

Read the absorbance of each well at 450 nm using a microplate reader. It is recommended to read the plate within 30 minutes of adding the stop solution.

-

References

TMB Monosulfate: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3’,5,5’-Tetramethylbenzidine (TMB) monosulfate is a highly sensitive and safe chromogenic substrate for horseradish peroxidase (HRP), an enzyme widely utilized in various biochemical assays.[1] Its non-mutagenic and non-toxic nature, coupled with its ability to produce a distinct colorimetric signal, has made it a cornerstone in enzyme-linked immunosorbent assays (ELISA) and immunohistochemistry (IHC). This guide provides an in-depth exploration of the core mechanism of action of TMB monosulfate, its application in sensitive detection methodologies, and detailed protocols for its use.

Core Mechanism of Action: The HRP-TMB Reaction

The fundamental mechanism of this compound revolves around its oxidation by the enzyme horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂). This process involves a two-step oxidation that results in the formation of distinct colored products, allowing for qualitative and quantitative analysis.

The reaction is initiated when HRP, in its resting ferric state (Fe³⁺), is oxidized by H₂O₂ to a high-oxidation-state intermediate known as Compound I.[2] This activated form of the enzyme can then oxidize a molecule of TMB. The overall process can be summarized in the following key steps:

-

One-Electron Oxidation: Compound I oxidizes a colorless TMB molecule, resulting in a one-electron oxidation product. This product is a blue-green colored cation free radical that exists in equilibrium with a charge-transfer complex (CTC).[3][4] The CTC is formed between a colorless diamine form of TMB (the electron donor) and a yellow diimine form (the electron acceptor).[3] This blue-green product has a maximum absorbance at approximately 652 nm.

-

Two-Electron Oxidation: In the presence of sufficient oxidizing agent or upon acidification, a second one-electron oxidation occurs. This converts the blue-green intermediate into a stable, yellow diimine product. This yellow product exhibits a maximum absorbance at 450 nm. The addition of an acidic stop solution, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), halts the enzymatic reaction and facilitates this conversion, leading to a more stable and intense signal for quantification in endpoint ELISA assays.

Signaling Pathway Diagram

The enzymatic oxidation of TMB by HRP can be visualized as a cyclical signaling pathway.

Caption: HRP-Mediated TMB Oxidation Pathway

Quantitative Data

The efficiency of the HRP-TMB reaction can be influenced by the composition of the substrate solution. Optimizing these parameters is crucial for enhancing signal intensity and stability in assays.

| Parameter | Optimized Value/Component | Reference |

| Buffer | 0.2 mol/L Sodium Citrate Buffer (pH 4.5) | |

| Organic Solvent | 5% DMSO | |

| Additive 1 | 0.37 mmol/L CaCl₂ | |

| Additive 2 | 0.4 mmol/L 2-hydroxy-β-cyclodextrin | |

| TMB Concentration | 0.8 mmol/L | |

| H₂O₂ Concentration | 1.3 mmol/L | |

| Km for TMB | 0.434 mM | |

| Km for H₂O₂ | 3.7 mM | |

| Extinction Coefficient (Blue) | 3.9 x 10⁴ M⁻¹ cm⁻¹ at 652 nm | |

| Extinction Coefficient (Yellow) | 5.9 x 10⁴ M⁻¹ cm⁻¹ at 450 nm |

This compound as a Probe for Reactive Oxygen and Nitrogen Species (ROS/RNS)

Beyond its role in enzyme immunoassays, TMB can also serve as a photoacoustic probe for the detection of various reactive oxygen and nitrogen species (ROS/RNS). The oxidation of TMB by these reactive species leads to the formation of the characteristic blue product, providing a detectable signal.

TMB Reactivity with ROS/RNS

| Reacts with (produces blue product) | Does not react with or produces colorless product | Reference |

| Hypochlorite (ClO⁻) | Superoxide radical anion (O₂⁻) | |

| Hydrogen peroxide (H₂O₂) | Hydroxyl radical (•OH) | |

| Singlet oxygen (¹O₂) | Peroxynitrite (ONOO⁻) | |

| Nitrogen dioxide (•NO₂) |

This property makes TMB a valuable tool for studying oxidative stress and related biological processes.

Experimental Protocols

Standard Sandwich ELISA Protocol using this compound

This protocol outlines the key steps for a typical sandwich ELISA.

Materials:

-

96-well high-binding ELISA microplate

-

Capture antibody (1-10 µg/mL)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Samples and standards

-

Detection antibody (biotinylated or HRP-conjugated)

-

Streptavidin-HRP (if using a biotinylated detection antibody)

-

This compound substrate solution

-

Stop solution (e.g., 1N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

-

Coating: Add 100 µL of capture antibody diluted in coating buffer to each well. Incubate overnight at 4°C.

-

Washing: Aspirate the coating solution and wash the plate 3-5 times with wash buffer.

-

Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

-

Washing: Repeat the wash step.

-

Sample/Standard Incubation: Add 100 µL of appropriately diluted samples and standards to the wells. Incubate for 90 minutes at 37°C or overnight at 4°C.

-

Washing: Repeat the wash step.

-

Detection Antibody Incubation: Add 100 µL of diluted detection antibody to each well. Incubate for 1 hour at room temperature.

-

Washing: Repeat the wash step.

-

Enzyme Conjugate Incubation (if applicable): If using a biotinylated detection antibody, add 100 µL of Streptavidin-HRP solution to each well and incubate for 30-45 minutes at room temperature.

-

Washing: Repeat the wash step.

-

Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.

-

Stopping the Reaction: Add 50-100 µL of stop solution to each well. The color will change from blue to yellow.

-

Reading: Measure the absorbance at 450 nm using a microplate reader.

Experimental Workflow Diagram

Caption: Sandwich ELISA Experimental Workflow

Applications in Drug Development

The sensitivity and reliability of the TMB-HRP system make it invaluable in various stages of drug development:

-

Target Validation: ELISAs are routinely used to quantify the expression levels of protein targets in different tissues and disease states.

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Measurement of drug concentration (PK) and its effect on biomarkers (PD) in biological fluids is often accomplished using ELISA.

-

Immunogenicity Testing: Detection of anti-drug antibodies (ADAs) is a critical step in the safety assessment of biologic drugs, and ELISA is a primary platform for these assays.

-

High-Throughput Screening (HTS): The robustness and scalability of TMB-based ELISAs make them suitable for screening large compound libraries for their effects on specific protein targets or pathways.

Conclusion

This compound's mechanism of action, centered on its enzymatic oxidation by HRP, provides a versatile and sensitive detection method that is fundamental to modern biochemical and diagnostic assays. A thorough understanding of this mechanism, including the factors that influence reaction kinetics and signal stability, is paramount for researchers, scientists, and drug development professionals to design and implement robust and reliable immunoassays. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for optimizing the use of this compound in a variety of research and development applications.

References

TMB Monosulfate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 3,3’,5,5’-Tetramethylbenzidine (TMB) monosulfate, a widely used chromogenic substrate in enzyme-linked immunosorbent assays (ELISA) and other immunohistochemical techniques. The focus of this guide is to provide detailed information on its solubility characteristics and stability profile, supported by experimental protocols and visual diagrams to aid in its effective use in research and development.

Physicochemical Properties

TMB monosulfate is the salt form of TMB, valued for its non-mutagenic and non-toxic properties compared to other chromogens.[1] It serves as a substrate for horseradish peroxidase (HRP), which catalyzes its oxidation in the presence of a peroxide, leading to a detectable color change.[1][2] The reaction initially produces a blue, soluble product that can be converted to a yellow product upon acidification, a feature that enhances the sensitivity of many assays.[2][3]

Solubility Data

The solubility of this compound is a critical factor in the preparation of stock and working solutions. The data presented below has been compiled from various supplier datasheets. It is important to note that hygroscopic DMSO can significantly impact solubility; therefore, using a newly opened vial is recommended.

Table 1: Solubility of this compound in Common Solvents

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Conditions & Notes |

| DMSO | ≥ 28 mg/mL | 82.74 mM | Sonication is recommended for dissolution. The "≥" symbol indicates that saturation was not reached at this concentration. |

| Water | 2.78 mg/mL | 8.21 mM | Requires ultrasonication, warming, and heating to 60°C to achieve dissolution. |

Stability Profile

Proper storage and handling are paramount to maintaining the performance and shelf-life of this compound and its solutions. TMB and its solutions are known to be sensitive to light and certain contaminants.

Table 2: Stability and Storage Conditions for this compound

| Form | Storage Temperature | Duration | Conditions & Notes |

| Powder | -20°C | 3 years | Keep sealed and protected from direct sunlight and moisture. |

| Stock Solution (in solvent) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Store sealed and protected from light and moisture. |

| Stock Solution (in solvent) | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Store sealed and protected from light and moisture. |

| Ready-to-Use (RTU) Solutions | 4°C | Minimum of 24 months | Store protected from light. Do not freeze. |

| Mixed 2-Component System | 4°C (in the dark) | At least 24-48 hours | Performance is optimal when stored at 4°C. At room temperature, the solution may develop a yellow color over time. |

Key Stability Considerations:

-

Light Sensitivity: TMB substrates are highly sensitive to light. All solutions should be stored in amber or opaque containers, and incubation steps should be performed in the dark to prevent degradation and high background signals.

-

Metal Ion Contamination: Contact with metal ions, such as iron, can catalyze the non-enzymatic oxidation of TMB, leading to increased background absorbance. It is crucial to use high-quality plastic or glassware for storage and handling.

Experimental Protocols

Preparation of this compound Stock Solutions

4.1.1 DMSO Stock Solution (High Concentration)

-

Weighing: Accurately weigh the desired amount of this compound powder in a suitable tube.

-

Solvent Addition: Add fresh, anhydrous DMSO to the powder to achieve the target concentration (e.g., 28 mg/mL).

-

Dissolution: Vortex the mixture thoroughly. If necessary, sonicate the solution in an ultrasonic bath to ensure complete dissolution.

-

Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected tubes. Store at -80°C for up to 6 months or -20°C for up to 1 month.

4.1.2 Aqueous Stock Solution (Lower Concentration)

-

Weighing: Accurately weigh the this compound powder.

-

Solvent Addition: Add high-purity water to the powder to a final concentration of 2.78 mg/mL.

-

Dissolution: To aid dissolution, use an ultrasonic bath and gradually warm the solution, heating up to 60°C until the solid is fully dissolved.

-

Sterilization: Once the solution has cooled, sterilize it by passing it through a 0.22 μm filter. This is critical if the solution will be used in cell-based assays.

-

Storage: Use immediately or aliquot and store at -80°C. Note that aqueous solutions are generally less stable than those in DMSO.

General Protocol for Stability Testing

This protocol outlines a method to evaluate the stability of a prepared TMB solution over time.

-

Preparation: Prepare a batch of the this compound solution according to the protocols above.

-

Aliquoting and Storage: Divide the solution into multiple aliquots. Store these aliquots under various conditions to be tested (e.g., 4°C in the dark, room temperature in the dark, room temperature with light exposure).

-

Time Points: Establish specific time points for testing (e.g., 0, 24 hours, 48 hours, 1 week, 1 month).

-

Assay Performance: At each time point, use an aliquot from each storage condition in a standardized ELISA procedure. A typical setup would involve coating a plate with a known concentration of an antigen, followed by a primary antibody and an HRP-conjugated secondary antibody.

-

Evaluation: Add the stored TMB solution to the wells and incubate for a fixed period. Measure the absorbance at the appropriate wavelength (650 nm for blue, 450 nm after stopping).

-

Analysis: Compare the signal-to-background ratio and the absolute absorbance values across the different storage conditions and time points. A significant decrease in signal or increase in background indicates degradation of the substrate.

Standard ELISA Protocol Using TMB Substrate

-

Assay Completion: Perform all steps of the ELISA (coating, blocking, antibody incubations, and washes) up to the final wash before substrate addition.

-

Substrate Equilibration: Allow the TMB substrate solution to warm to room temperature before use.

-

Substrate Addition: Add 50-100 µL of the TMB solution to each well of the microplate.

-

Incubation: Incubate the plate at room temperature for 15-30 minutes, or until sufficient color has developed. This step should be performed in the dark or by covering the plate to protect it from light.

-

Reaction Termination (Optional but Recommended): To stop the color development and increase sensitivity, add 50-100 µL of a stop solution (e.g., 2M sulfuric acid or 1N hydrochloric acid) to each well. The color will change from blue to yellow.

-

Absorbance Reading:

-

If the reaction was not stopped, read the absorbance at 650 nm.

-

If the reaction was stopped, read the absorbance at 450 nm. The reading should be taken shortly after adding the stop solution.

-

Diagrams and Workflows

TMB Oxidation Pathway

The following diagram illustrates the enzymatic oxidation of TMB by HRP.

Caption: HRP catalyzes the oxidation of TMB to a blue product, which turns yellow upon adding an acid stop solution.

Standard ELISA Workflow

This diagram outlines the key steps in a typical sandwich ELISA where TMB is used for detection.

Caption: A typical workflow for an indirect sandwich ELISA, highlighting the TMB substrate and stop solution steps.

Factors Influencing this compound Performance

This diagram summarizes the key factors that affect the solubility and stability of this compound.

Caption: Key factors influencing the solubility and stability of this compound in experimental settings.

References

The Principle of TMB Substrate in ELISA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles behind the use of 3,3',5,5'-Tetramethylbenzidine (TMB) as a chromogenic substrate in Enzyme-Linked Immunosorbent Assays (ELISA). It delves into the underlying chemical reactions, provides detailed experimental protocols, and presents quantitative data to facilitate robust and reproducible assay development.

The Core Principle: Chromogenic Detection of Horseradish Peroxidase Activity

In ELISA, the final detection step often relies on an enzyme conjugated to a detection antibody. Horseradish Peroxidase (HRP) is a commonly used enzyme due to its stability and high catalytic activity[1][2]. The principle of TMB substrate lies in its ability to act as a chromogen for HRP. In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of TMB, leading to a measurable color change. The intensity of this color is directly proportional to the amount of HRP present, which in turn corresponds to the quantity of the analyte of interest in the sample[3][4].

The Chemical Reaction Pathway

The oxidation of TMB is a two-step process involving the transfer of two electrons.

-

Initial Oxidation: HRP, in the presence of H₂O₂, oxidizes the colorless TMB substrate. This initial one-electron oxidation results in the formation of a blue-green charge-transfer complex, which is a radical cation of TMB[2]. This blue product has a maximum absorbance at approximately 652 nm.

-

Reaction Termination and Color Shift: The enzymatic reaction is stopped by the addition of an acidic solution, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The acidic environment inactivates the HRP enzyme and converts the blue TMB radical cation into a yellow diimine product through a second one-electron oxidation. This stable yellow product has a maximum absorbance at 450 nm. The absorbance at 450 nm is then measured using a spectrophotometer or microplate reader to quantify the assay results.

The following diagram illustrates the chemical transformation of TMB during an ELISA experiment.

Caption: Chemical transformation of TMB substrate in an ELISA.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of TMB substrate in ELISA.

Table 1: Absorbance Maxima of TMB Products

| TMB Product | Color | Typical Maximum Absorbance (nm) |

| Oxidized TMB (before stop solution) | Blue | 370 and 652 |

| Oxidized TMB (after stop solution) | Yellow | 450 |

Table 2: Typical Reagent Concentrations and Volumes for a 96-Well Plate ELISA

| Reagent | Typical Concentration | Typical Volume per Well |

| TMB Substrate Solution | Ready-to-use | 100 µL |

| Stop Solution (e.g., 0.5M H₂SO₄) | 0.5 - 2 M | 50 - 100 µL |

| Hydrogen Peroxide (in TMB solution) | Varies by manufacturer (e.g., 0.02%) | N/A |

Detailed Experimental Protocol

This section provides a generalized protocol for the use of TMB substrate in a standard sandwich ELISA format. Note that specific incubation times and reagent volumes may need to be optimized for individual assays.

Materials:

-

TMB Substrate Solution (ready-to-use)

-

Stop Solution (e.g., 0.5M Sulfuric Acid)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Final Wash Step: After the incubation with the HRP-conjugated antibody and subsequent washing steps to remove unbound conjugate, perform a final wash of the microplate wells with wash buffer. Ensure complete removal of the wash buffer by inverting the plate and tapping it on a clean paper towel.

-

TMB Substrate Addition: Add 100 µL of the TMB Substrate Solution to each well.

-

Incubation: Incubate the plate at room temperature (18-25°C) for 15-30 minutes. The incubation should be carried out in the dark to prevent photodegradation of the TMB. Monitor the color development; a blue color will appear in positive wells. High concentrations of HRP may lead to a greenish color, and the reaction should be stopped before this occurs.

-

Stopping the Reaction: Add 100 µL of Stop Solution to each well. The addition of the stop solution will cause the color in the wells to change from blue to yellow. Gently tap the plate to ensure thorough mixing.

-

Absorbance Measurement: Immediately read the absorbance of each well at 450 nm using a microplate reader. The reaction is generally stable for at least one hour after the addition of the stop solution.

The following diagram illustrates a typical ELISA workflow incorporating the TMB substrate.

Caption: A typical workflow for a sandwich ELISA using TMB substrate.

Advantages and Considerations

Advantages of TMB:

-

High Sensitivity: TMB is one of the most sensitive chromogenic substrates for HRP, allowing for the detection of low levels of analyte.

-

Safety: TMB is considered a safer alternative to other chromogenic substrates like o-phenylenediamine (OPD), which are known to be mutagenic.

-

Good Stability: Commercially available TMB substrate solutions are generally stable and provide reproducible results.

Considerations:

-

Light Sensitivity: TMB is sensitive to light, and prolonged exposure can lead to background signal. Therefore, it is crucial to store the substrate in the dark and perform the incubation step in a light-protected environment.

-

Contamination: TMB is susceptible to contamination by oxidizing agents, which can cause the substrate to turn blue prematurely. Care should be taken to avoid any contact with contaminants.

-

Optimization: While a general protocol is provided, it is essential to optimize incubation times and reagent concentrations for each specific ELISA to achieve the best results.

Conclusion

TMB is a robust and sensitive chromogenic substrate that is integral to many ELISA applications. A thorough understanding of its underlying chemical principles, coupled with adherence to proper experimental protocols, is crucial for generating accurate and reproducible data in research and diagnostic settings. By carefully controlling reaction conditions and understanding the quantitative aspects of the TMB-HRP reaction, researchers can maximize the performance of their ELISA assays.

References

An In-depth Technical Guide to the Safety and Handling of TMB Monosulfate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3,3',5,5'-Tetramethylbenzidine (TMB) monosulfate, a widely used chromogenic substrate in enzyme-linked immunosorbent assays (ELISA), immunohistochemistry (IHC), and other peroxidase-based detection systems. This document details its chemical properties, safety protocols, handling procedures, and application in common experimental workflows.

Chemical and Physical Properties

TMB monosulfate is the salt form of TMB, offering improved solubility and stability in aqueous solutions compared to its free base counterpart. Its properties are summarized in the table below.

| Property | Value | References |

| Chemical Name | 3,3',5,5'-Tetramethylbenzidine monosulfate | [1] |

| Synonyms | BM blue monosulfate, Sure Blue this compound | [1][2] |

| CAS Number | 54827-18-8 | [1] |

| Molecular Formula | C₁₆H₂₂N₂O₄S | [1] |

| Molecular Weight | 338.42 g/mol | |

| Appearance | White to off-white solid | |

| Solubility in DMSO | 28 mg/mL (82.74 mM) |

Safety and Handling

While TMB is considered a safer alternative to other carcinogenic chromogens like o-phenylenediamine (OPD) and benzidine, proper safety precautions are still necessary.

Hazard Identification

This compound is generally not classified as a hazardous substance, but it is advisable to handle it with care. Direct contact with skin, eyes, and mucous membranes should be avoided. Ingestion and inhalation of the powder should be prevented.

Personal Protective Equipment (PPE)

When handling this compound powder and solutions, the following PPE is recommended:

-

Gloves: Nitrile or latex gloves to prevent skin contact.

-

Eye Protection: Safety glasses or goggles.

-

Lab Coat: To protect clothing and skin.

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

After Skin Contact: Wash the affected area thoroughly with soap and water.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.

-

After Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.

Storage and Stability

Proper storage is crucial to maintain the integrity and performance of this compound.

| Form | Storage Temperature | Shelf Life | Notes | References |

| Powder | -20°C | 3 years | Keep away from direct sunlight. | |

| In Solvent (e.g., DMSO) | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |

User-prepared aqueous working solutions are generally less stable and it is recommended to prepare them fresh before use. The stability of these solutions can be influenced by the buffer composition and pH. Citrate-based buffers at a pH between 4.5 and 5.5 are often recommended to balance signal intensity and background noise.

Mechanism of Action: The HRP-TMB Reaction

TMB serves as a chromogenic substrate for horseradish peroxidase (HRP). In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of TMB, leading to a colored product. This reaction proceeds in two main steps, resulting in two distinct colored species with different absorbance maxima.

Signaling Pathway

The enzymatic reaction can be visualized as a two-step oxidation process.

Performance Characteristics

The choice of reading wavelength depends on whether the reaction is stopped. The yellow diimine product, formed upon acidification, offers enhanced sensitivity.

| Product | Color | Optimal Absorbance Wavelength | References |

| Cation Radical | Blue | 370 nm or 620-655 nm | |

| Diimine (after acid stop) | Yellow | 450 nm |

While specific limit of detection (LOD) and signal-to-noise (S/N) ratios are highly dependent on the specific assay conditions (e.g., antibody concentrations, incubation times), TMB is generally recognized for its high sensitivity. Commercial TMB substrate kits report detection limits in the range of 20-80 pg/mL. A good signal-to-noise ratio in an ELISA is generally considered to be at least 5, with a ratio of 10 being excellent.

Experimental Protocols

Below are detailed methodologies for the preparation of this compound solutions and their application in a typical ELISA workflow.

Preparation of this compound Solutions from Powder

This protocol outlines the preparation of a stock solution and a working solution.

References

Methodological & Application

Application Notes and Protocols for TMB Monosulfate in HRP Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3’,5,5’-Tetramethylbenzidine (TMB) is a highly sensitive and safe chromogenic substrate for horseradish peroxidase (HRP), widely employed in various immunodetection assays such as Enzyme-Linked Immunosorbent Assay (ELISA), immunohistochemistry (IHC), and Western Blotting.[1][2] The monosulfate salt of TMB offers advantages in terms of solubility and stability compared to the free base form.[3] In the presence of HRP and a peroxide, TMB is oxidized to produce a soluble blue product with a maximum absorbance at approximately 650 nm. The reaction can be stopped with an acid, such as sulfuric acid, which converts the blue product to a yellow diimine with a maximum absorbance at 450 nm, allowing for endpoint measurements and increased sensitivity.[4][5] This document provides detailed application notes and protocols for the effective use of TMB monosulfate in HRP-based detection systems.

Chemical Properties and Advantages

This compound is a non-toxic and non-mutagenic colorless dye, making it a safer alternative to other chromogenic substrates like o-phenylenediamine (OPD). Its favorable safety profile, high sensitivity, and stability have contributed to its widespread adoption in both research and diagnostic applications.

Key Advantages of this compound:

-

High Sensitivity: TMB is recognized as one of the most sensitive chromogenic substrates for HRP, enabling the detection of low abundance targets.

-

Safety: It is considered non-carcinogenic, providing a safer working environment compared to traditional benzidine-based substrates.

-

Good Solubility: The monosulfate form of TMB exhibits good solubility in aqueous buffers, facilitating easier preparation of substrate solutions.

-

Clear Readouts: The distinct blue and yellow colored reaction products provide clear and easily quantifiable results.

Data Presentation

Comparison of HRP Chromogenic Substrates

| Substrate | Enzyme | Reaction Product | Wavelength (nm) | Sensitivity | Safety Profile |

| TMB | HRP | Soluble blue, yellow after stop | 650 (blue), 450 (yellow) | High | Non-carcinogenic |

| OPD | HRP | Soluble orange | 492 | Moderate | Potentially mutagenic |

| ABTS | HRP | Soluble green | 405-410 | Low | Non-carcinogenic |

This table provides a general comparison. Specific performance may vary depending on the assay conditions and commercial formulation.

This compound Solution Stability

| Storage Condition | Powder | In Solvent (-80°C) | In Solvent (-20°C) |

| Shelf Life | 3 years | 1 year | 1 month |

Note: Stability of working solutions is generally lower. It is recommended to prepare fresh working solutions or follow the manufacturer's instructions for commercially available kits.

Signaling Pathway and Experimental Workflows

HRP-TMB Reaction Mechanism

The enzymatic reaction involves the HRP-catalyzed oxidation of TMB in the presence of hydrogen peroxide (H₂O₂). This process generates a blue charge-transfer complex, which is further oxidized to a yellow diimine upon the addition of a stopping acid.

Caption: HRP-catalyzed oxidation of TMB.

General ELISA Workflow

The following diagram illustrates a typical workflow for a sandwich ELISA using this compound for detection.

Caption: General Sandwich ELISA Workflow.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).

-

Vortex thoroughly until the powder is completely dissolved.

-

Store the stock solution in small aliquots at -20°C or -80°C, protected from light.

Protocol 1: this compound for ELISA

Materials:

-

This compound stock solution (e.g., 10 mg/mL in DMSO)

-

Substrate buffer (e.g., 0.1 M citrate-phosphate buffer, pH 5.0)

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Stop solution (e.g., 2 M H₂SO₄)

-

ELISA plate with completed antigen-antibody incubations and HRP-conjugate binding

Procedure:

-

Prepare TMB Working Solution:

-

Immediately before use, dilute the this compound stock solution in the substrate buffer to a final concentration of 0.1 mg/mL.

-

Add H₂O₂ to the diluted TMB solution to a final concentration of approximately 0.01-0.03%. A common method is to add 1 µL of 30% H₂O₂ per 10 mL of TMB working solution.

-

Mix gently by inversion. Protect the working solution from light.

-

-

Substrate Incubation:

-

Add 100 µL of the freshly prepared TMB working solution to each well of the ELISA plate.

-

Incubate the plate at room temperature for 15-30 minutes, protected from light. Monitor the color development.

-

-

Stop Reaction:

-

Add 50-100 µL of stop solution to each well. The color will change from blue to yellow.

-

-

Read Absorbance:

-

Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.

-

Protocol 2: this compound for Immunohistochemistry (IHC)

Materials:

-

This compound

-

Ethanol (100%)

-

Acetate buffer (0.01 M, pH 3.3)

-

Hydrogen peroxide (H₂O₂), 0.3% solution

-

Tissue sections processed for IHC with HRP-conjugated secondary antibody incubation

-

Aqueous mounting medium

Procedure:

-

Prepare TMB Stock Solution (0.1%):

-

Dissolve 10 mg of this compound in 10 mL of 100% ethanol. Warming to 37-40°C may aid dissolution. Store at 4°C.

-

-

Prepare TMB Working Solution:

-

Immediately before use, add 5 drops of the 0.1% TMB stock solution to 5 mL of 0.01 M acetate buffer.

-

Add 2 drops of 0.3% H₂O₂ solution.

-

Mix well.

-

-

Chromogenic Detection:

-

Cover the tissue sections with the TMB working solution.

-

Incubate at room temperature for 5-15 minutes, or until the desired blue-green precipitate intensity is achieved. Monitor the reaction under a microscope.

-

Stop the reaction by rinsing the slides thoroughly with distilled water.

-

-

Counterstaining and Mounting:

-

Counterstain with a suitable nuclear counterstain if desired.

-

Mount the coverslip using an aqueous mounting medium.

-

Protocol 3: this compound for Western Blotting

Materials:

-

Commercially available TMB solution for Western Blotting (recommended, as formulations are optimized for precipitation on membranes)

-

Membrane with transferred proteins, incubated with primary and HRP-conjugated secondary antibodies

-

Distilled water

Procedure:

-

Membrane Preparation:

-

Following incubation with the HRP-conjugated secondary antibody, wash the membrane thoroughly with a suitable wash buffer (e.g., TBS-T or PBS-T).

-

-

Substrate Incubation:

-

Place the membrane in a clean container.

-

Add a sufficient volume of the TMB blotting substrate solution to completely cover the membrane.

-

Incubate at room temperature with gentle agitation until the desired band intensity is reached (typically 5-15 minutes).

-

-

Stop Reaction:

-

Stop the reaction by removing the substrate solution and washing the membrane extensively with distilled water.

-

-

Imaging:

-

The developed membrane can be imaged using a standard gel documentation system or by scanning.

-

Troubleshooting

| Issue | Possible Cause | Recommendation |

| High Background | - Insufficient washing- HRP conjugate concentration too high- Substrate contaminated | - Increase the number and duration of wash steps- Optimize HRP conjugate dilution- Use fresh, high-quality reagents |

| No or Weak Signal | - Inactive HRP conjugate- Insufficient incubation time- Incorrect substrate preparation | - Use a new vial of HRP conjugate- Increase substrate incubation time- Prepare fresh TMB working solution |

| Precipitate in Wells (ELISA) | - HRP concentration is too high | - Further dilute the HRP conjugate or sample |

| Substrate turns blue before use | - Contamination with metal ions or peroxidase- Exposure to light | - Use clean labware- Protect substrate from light |

Conclusion

This compound is a reliable and highly sensitive substrate for HRP-based detection in a variety of immunoassays. Its safety profile and ease of use make it an excellent choice for researchers and professionals in drug development. By following the detailed protocols and considering the data presented in these application notes, users can achieve robust and reproducible results in their HRP-detection experiments.

References

- 1. bmrservice.com [bmrservice.com]

- 2. A stable and highly sensitive 3,3',5,5'-tetramethylbenzidine-based substrate reagent for enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. antibodiesinc.com [antibodiesinc.com]

TMB Monosulfate Substrate for Immunoassay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3',5,5'-Tetramethylbenzidine (TMB) is a highly sensitive and safe chromogenic substrate for horseradish peroxidase (HRP), a commonly used enzyme conjugate in enzyme-linked immunosorbent assays (ELISA).[1][2] In the presence of HRP and hydrogen peroxide, TMB is oxidized, resulting in a blue-colored product that can be measured spectrophotometrically.[3][4] The reaction can be stopped with an acid, which changes the color to yellow, allowing for more stable and sensitive endpoint measurements.[3] This document provides detailed protocols for the preparation and use of TMB monosulfate substrate in immunoassays.

Principle of the Reaction

The enzymatic reaction involves the HRP-catalyzed oxidation of TMB by hydrogen peroxide (H₂O₂). This process occurs in two main steps. Initially, HRP reacts with H₂O₂ to form a high-oxidation state intermediate. This intermediate then oxidizes a molecule of TMB to a blue-colored cation radical. Subsequently, a second TMB molecule is oxidized, regenerating the native HRP enzyme. The addition of a stop solution, typically a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), terminates the enzymatic reaction and converts the blue product into a stable yellow diimine product, which has a higher molar absorptivity.

Experimental Protocols

Preparation of TMB Substrate Working Solution

This protocol describes the preparation of a TMB substrate working solution from individual components.

Materials:

-

TMB (3,3',5,5'-Tetramethylbenzidine)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-citrate buffer (pH 5.2)

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Amber storage bottles

-

Glass or plastic containers for mixing

Protocol:

-

Prepare TMB Stock Solution (10 mg/mL):

-

Weigh 10 mg of TMB powder.

-

Dissolve the TMB in 10 mL of DMSO.

-

Store this stock solution in an amber bottle at 4°C, protected from light.

-

-

Prepare Phosphate-Citrate Buffer (pH 5.2):

-

Prepare a 0.1 M citric acid solution and a 0.2 M disodium hydrogen phosphate solution.

-

Mix the two solutions in appropriate volumes to achieve a pH of 5.2.

-

-

Prepare TMB Substrate Working Solution (Freshly Prepared):

-

Immediately before use, dilute 1 mL of the TMB-DMSO stock solution with 9 mL of phosphate-citrate buffer (pH 5.2).

-

Add 2 µL of 30% hydrogen peroxide to the diluted TMB solution.

-

Mix gently and protect from light. This working solution should be used immediately.

-

Standard ELISA Protocol using TMB Substrate

This protocol outlines the use of the prepared TMB substrate in a standard indirect ELISA.

Materials:

-

Coated and blocked 96-well microplate

-

Primary antibody

-

HRP-conjugated secondary antibody

-

Wash buffer (e.g., PBST)

-

TMB Substrate Working Solution (prepared as above)

-

Stop Solution (e.g., 1N HCl or 1M H₂SO₄)

-

Microplate reader

Protocol:

-

Antibody Incubation:

-

Add the primary antibody to the wells and incubate according to the assay-specific protocol.

-

Wash the plate three times with wash buffer.

-

Add the HRP-conjugated secondary antibody and incubate.

-

Wash the plate thoroughly to remove any unbound conjugate.

-

-

Substrate Incubation:

-

Add 100 µL of the freshly prepared TMB Substrate Working Solution to each well.

-

Incubate the plate at room temperature for 15-30 minutes, or until sufficient color development is observed. The solution will turn blue.

-

-

Stopping the Reaction:

-

Add 50-100 µL of Stop Solution to each well. The volume of stop solution should be equal to the volume of substrate added.

-

The color in the wells will change from blue to yellow.

-

-

Absorbance Measurement:

-

Read the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of 540 nm or 570 nm can be used to subtract background noise.

-

Data Presentation

Table 1: Key Parameters for TMB Substrate in ELISA

| Parameter | Value/Range | Notes |

| TMB Stock Concentration | 10 mg/mL in DMSO | Stable when stored properly. |

| Working Solution Buffer | Phosphate-citrate buffer | Optimal pH is around 5.0-5.2. |

| H₂O₂ Final Concentration | ~0.006% (from 30% stock) | The optimal concentration can depend on the reaction time. |

| Incubation Time | 15-30 minutes | Varies depending on the desired color intensity. |

| Stop Solution | 1N HCl or 1M H₂SO₄ | Changes color to yellow and stabilizes the signal. |

| Blue Product Absorbance | 370 nm or 620-650 nm | For kinetic readings before stopping the reaction. |

| Yellow Product Absorbance | 450 nm | For endpoint readings after stopping the reaction. |

| Storage of TMB Solutions | 4°C, protected from light | TMB is light-sensitive. |

Visualizations

Signaling Pathway

Caption: Enzymatic oxidation of TMB by HRP and subsequent color change.

Experimental Workflow

Caption: Workflow for using TMB substrate in a standard ELISA protocol.

References

Application Notes and Protocols for TMB Monosulfate in Immunohistochemistry

For researchers, scientists, and drug development professionals, the selection of a chromogenic substrate is a critical step in achieving reliable and clear results in immunohistochemistry (IHC). 3,3’,5,5’-Tetramethylbenzidine (TMB) monosulfate is a widely used chromogen that, when catalyzed by horseradish peroxidase (HRP), produces a distinct blue-green precipitate. This unique color provides excellent contrast with commonly used counterstains and is particularly advantageous in tissues with endogenous melanin.

These application notes provide a comprehensive guide to the use of TMB monosulfate in IHC, including detailed protocols, a comparison with the more common substrate 3,3'-Diaminobenzidine (DAB), and a visualization of a key signaling pathway that can be investigated using this technique.

Comparative Analysis of TMB and DAB Chromogens

The choice between TMB and DAB depends on the specific requirements of the experiment, including the target antigen, tissue type, and desired contrast. While both are HRP substrates, they offer different advantages and disadvantages.

| Feature | TMB (3,3’,5,5’-Tetramethylbenzidine) | DAB (3,3'-Diaminobenzidine) |

| Precipitate Color | Blue-green | Brown |

| Contrast with Hematoxylin | Excellent, providing clear nuclear distinction.[1][2][3] | Good, but can sometimes obscure nuclear detail. |

| Use in Pigmented Tissues | Advantageous as it is easily distinguished from melanin.[1][2] | Can be difficult to distinguish from melanin, may require bleaching steps. |

| Sensitivity | High sensitivity. | High sensitivity, can be enhanced with metal solutions. |

| Stain Stability | Less stable over the long term; digital archiving is recommended. | Highly stable, suitable for long-term archival. |

| Safety Profile | Considered non-carcinogenic. | Potentially carcinogenic. |

| Mounting Medium | Requires an aqueous mounting medium. | Compatible with organic mounting media. |

| Double Staining | Can be used in combination with DAB for multi-color IHC. | Can be used in combination with other chromogens. |

Experimental Protocols

The following protocols provide a general framework for the use of this compound in IHC staining. It is important to note that optimization of incubation times, antibody concentrations, and other parameters may be necessary for specific applications.

Preparation of this compound Working Solution

Many commercial kits provide ready-to-use TMB solutions. However, if preparing from stock solutions, the following protocol can be used.

Stock Solutions:

-

0.1% TMB Stock (20x): Dissolve 10 mg of this compound in 10 mL of absolute ethanol. Gentle warming (37-40°C) may be required for complete dissolution. Store at 4°C.

-

0.3% Hydrogen Peroxide (H₂O₂) Stock (50x): Add 100 µL of 30% H₂O₂ to 10 mL of distilled water. Store at 4°C.

-

0.01 M Acetate Buffer (pH 3.3): Prepare a 0.01 M acetate buffer and adjust the pH to 3.3 using concentrated HCl. Store at 4°C.

Working Solution Preparation (for 5 mL):

-

To 5 mL of 0.01 M acetate buffer, add 5 drops of the 0.1% TMB stock solution.

-

Add 2 drops of the 0.3% H₂O₂ stock solution.

-

Mix well immediately before use.

Immunohistochemistry Staining Protocol

This protocol outlines the key steps for IHC staining on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Hydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) or enzymatic digestion as required for the specific primary antibody.

-

-

Blocking Endogenous Peroxidase:

-

Incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.

-

Rinse with wash buffer (e.g., PBS or TBS).

-

-

Blocking Non-Specific Binding:

-

Incubate sections with a blocking serum (e.g., normal serum from the species in which the secondary antibody was raised) for 20-30 minutes.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in antibody diluent.

-

Incubate sections with the primary antibody for 1 hour at room temperature or overnight at 4°C.

-

Rinse with wash buffer.

-

-

Secondary Antibody Incubation:

-

Incubate sections with an HRP-conjugated secondary antibody for 30-60 minutes at room temperature.

-

Rinse with wash buffer.

-

-

Chromogenic Detection with TMB:

-

Prepare the TMB working solution as described above.

-

Incubate sections with the TMB substrate solution for 5-15 minutes, or until the desired color intensity is achieved. Monitor development under a microscope.

-

Stop the reaction by washing thoroughly with distilled water.

-

-

Counterstaining:

-

Counterstain with a suitable nuclear counterstain such as Nuclear Fast Red or Hematoxylin. Be cautious with Hematoxylin to avoid obscuring the TMB signal.

-

-

Dehydration and Mounting:

-

If a non-aqueous mounting medium is to be used, dehydrate the sections through a graded series of ethanol and clear in xylene.

-

Coverslip using an appropriate mounting medium. For TMB, an aqueous mounting medium is recommended to preserve the precipitate.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for an IHC experiment using this compound.

Signaling Pathway: PI3K/Akt

The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its components are frequently studied using IHC in cancer research.

References

Application Notes and Protocols for Kinetic ELISA Assay Using TMB Monosulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful and widely used immunological technique for the detection and quantification of a specific analyte within a sample. The kinetic ELISA, a variation of the standard endpoint assay, offers the advantage of measuring the rate of the enzymatic reaction in real-time. This approach provides a wider dynamic range and can reduce the impact of incubation time variability.

This document provides detailed application notes and protocols for performing a kinetic ELISA assay utilizing 3,3’,5,5’-Tetramethylbenzidine (TMB) monosulfate as the chromogenic substrate for Horseradish Peroxidase (HRP). In the presence of HRP and hydrogen peroxide, TMB is oxidized, resulting in a blue-colored product that can be measured spectrophotometrically.[1][2][3][4] The rate of color development is directly proportional to the amount of HRP-conjugated antibody, which in turn corresponds to the concentration of the analyte of interest.

Principle of the Assay

In a typical sandwich ELISA format, a capture antibody specific to the target analyte is immobilized on a microplate. The sample containing the analyte is then added, followed by a detection antibody that is also specific to the analyte and is conjugated to an enzyme, commonly HRP. The addition of the TMB substrate solution initiates a colorimetric reaction catalyzed by HRP.[2] The rate of increase in absorbance is monitored over time, providing a kinetic measurement of the analyte concentration.

Materials and Reagents

-

High-binding 96-well microplates

-

Analyte-specific capture and detection antibodies (HRP-conjugated)

-

Recombinant antigen standard

-

Wash Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBS-T)

-

Blocking Buffer (e.g., 1% BSA in PBS-T)

-

TMB Monosulfate Substrate Solution (ready-to-use or prepared from components)

-

Stop Solution (e.g., 2 M Sulfuric Acid - for endpoint comparison)

-

Microplate reader capable of kinetic measurements (e.g., reading at 650 nm)

-

Precision pipettes and multichannel pipettes

-

Deionized water

Experimental Protocols

Microplate Coating

-

Dilute the capture antibody to the optimal concentration in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).

-

Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.

-

Incubate the plate overnight at 4°C.

-

The following day, wash the plate three times with 200 µL of Wash Buffer per well.

-

After the final wash, gently tap the plate on a paper towel to remove any residual buffer.

Blocking

-

Add 200 µL of Blocking Buffer to each well.

-

Incubate for 1-2 hours at room temperature or 37°C.

-

Wash the plate three times with 200 µL of Wash Buffer per well.

Standard and Sample Incubation

-

Prepare a serial dilution of the recombinant antigen standard in Blocking Buffer to generate a standard curve.

-

Prepare dilutions of the experimental samples in Blocking Buffer.

-

Add 100 µL of the standards and samples to the appropriate wells.

-

Incubate for 2 hours at room temperature.

-

Wash the plate three times with 200 µL of Wash Buffer per well.

Detection Antibody Incubation

-

Dilute the HRP-conjugated detection antibody to its optimal concentration in Blocking Buffer.

-

Add 100 µL of the diluted detection antibody to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the plate five times with 200 µL of Wash Buffer per well to remove any unbound antibody-enzyme conjugate.

Kinetic Measurement

-

Equilibrate the this compound Substrate Solution to room temperature before use.

-

Set up the microplate reader to perform a kinetic read at 650 nm. Set the reading interval (e.g., every 30 seconds) and the total reading time (e.g., 15-30 minutes).

-

Add 100 µL of the this compound Substrate Solution to each well.

-

Immediately place the plate in the microplate reader and start the kinetic measurement.

Data Presentation

The rate of the reaction (Vmax), expressed as the change in absorbance per unit of time (mOD/min), is calculated for each well. A standard curve is generated by plotting the Vmax values of the standards against their known concentrations. The concentration of the analyte in the samples can then be determined by interpolating their Vmax values from the standard curve.

Table 1: Example Kinetic ELISA Data

| Analyte Concentration (pg/mL) | Mean Vmax (mOD/min) | Standard Deviation | Coefficient of Variation (%) |

| 1000 | 250.5 | 15.2 | 6.1 |

| 500 | 180.2 | 9.8 | 5.4 |

| 250 | 110.7 | 6.1 | 5.5 |

| 125 | 60.1 | 3.5 | 5.8 |

| 62.5 | 32.8 | 2.1 | 6.4 |

| 31.25 | 18.5 | 1.2 | 6.5 |

| 0 (Blank) | 5.3 | 0.5 | 9.4 |

Visualizations

Signaling Pathway and Enzymatic Reaction

The following diagram illustrates the enzymatic reaction of HRP with this compound.

Caption: HRP catalyzes the oxidation of TMB in the presence of H₂O₂.

Experimental Workflow

The diagram below outlines the major steps of the kinetic ELISA protocol.

Caption: Workflow of the kinetic ELISA from plate coating to data analysis.

Logical Relationship of Assay Components

This diagram shows the binding interactions in a sandwich ELISA leading to signal generation.

Caption: Component interactions in a sandwich ELISA format.

Troubleshooting

| Issue | Possible Cause | Solution |

| High Background | - Insufficient washing- Blocking incomplete- Antibody concentration too high | - Increase number of wash steps- Increase blocking time or try a different blocking agent- Optimize antibody concentrations |

| No or Weak Signal | - Reagents expired or improperly stored- Incorrect antibody pairing- Insufficient incubation times | - Check reagent expiration dates and storage conditions- Ensure capture and detection antibodies recognize different epitopes- Optimize incubation times |

| High Variability | - Pipetting errors- Temperature gradients across the plate- Inconsistent timing of reagent addition | - Use calibrated pipettes and proper technique- Ensure plate is at a uniform temperature during incubations- Use a multichannel pipette for simultaneous reagent addition |

Conclusion

The kinetic ELISA assay using this compound is a robust and sensitive method for the quantification of a wide range of analytes. By following the detailed protocols and considering the key optimization parameters outlined in these application notes, researchers can achieve reliable and reproducible results. The real-time measurement of the enzymatic reaction provides a significant advantage over endpoint assays, making it a valuable tool in both basic research and drug development.

References

Application Notes and Protocols for Endpoint ELISA with TMB and Sulfuric Acid Stop Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful and widely used immunological technique for the detection and quantification of a specific analyte within a sample. This application note provides a detailed protocol for an endpoint colorimetric ELISA utilizing the chromogenic substrate 3,3’,5,5’-Tetramethylbenzidine (TMB) and a sulfuric acid-based stop solution. In this assay, the analyte concentration is proportional to the intensity of a colored product, which is measured spectrophotometrically.

The horseradish peroxidase (HRP) enzyme, conjugated to a detection antibody, catalyzes the oxidation of TMB in the presence of hydrogen peroxide. This reaction initially produces a blue-colored product. The addition of a "monosulfate" or, more accurately, a sulfuric acid (H₂SO₄) stop solution, halts the enzymatic reaction and converts the blue chromogen to a stable yellow-colored product. The absorbance of this yellow product is measured at 450 nm. The intensity of the color is directly proportional to the amount of HRP activity, which in turn corresponds to the quantity of the target analyte.[1][2]

Principle of the Assay

The endpoint ELISA with TMB substrate involves a series of specific binding events and an enzyme-catalyzed colorimetric reaction. In a typical sandwich ELISA format, a capture antibody specific to the target analyte is immobilized on the surface of a microplate well. The sample containing the analyte is then added, and the analyte binds to the capture antibody. After a washing step, a detection antibody, also specific to the analyte and conjugated to HRP, is introduced. This antibody binds to a different epitope on the analyte, forming a "sandwich". Following another wash to remove unbound reagents, the TMB substrate is added. The HRP enzyme catalyzes the conversion of TMB to a blue-colored product. Finally, the addition of a sulfuric acid stop solution terminates the reaction and changes the color to yellow. The optical density (OD) of the yellow solution is then measured at 450 nm. The concentration of the analyte in the sample is determined by comparing its absorbance to a standard curve generated from known concentrations of the analyte.[2][3]

Data Presentation

The following table represents typical data obtained from a sandwich ELISA for the quantification of a target analyte, showing the relationship between analyte concentration and absorbance at 450 nm after stopping the TMB reaction with sulfuric acid.

| Analyte Concentration (pg/mL) | OD 450 nm (Replicate 1) | OD 450 nm (Replicate 2) | Mean OD 450 nm | Corrected Mean OD 450 nm (Mean OD - Blank OD) |

| 0 (Blank) | 0.080 | 0.082 | 0.081 | 0.000 |

| 50 | 0.210 | 0.215 | 0.213 | 0.132 |

| 100 | 0.370 | 0.378 | 0.374 | 0.293 |

| 200 | 0.680 | 0.692 | 0.686 | 0.605 |

| 400 | 1.250 | 1.262 | 1.256 | 1.175 |

| 800 | 2.100 | 2.115 | 2.108 | 2.027 |

Note: This data is for illustrative purposes only. Actual results will vary depending on the specific assay, reagents, and laboratory conditions.

Experimental Protocols

This section provides a general protocol for a sandwich ELISA. Optimization of incubation times, antibody concentrations, and other parameters may be necessary for specific applications.

Materials and Reagents

-

96-well microplate coated with capture antibody

-

Target analyte standards of known concentrations

-

Samples to be analyzed

-

Biotinylated detection antibody

-

Streptavidin-HRP conjugate

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Assay Diluent (e.g., PBS with 1% BSA)

-

TMB Substrate Solution

-

Stop Solution (0.5 M - 2 M Sulfuric Acid)[4]

-

Microplate reader capable of measuring absorbance at 450 nm

Assay Procedure

-

Preparation of Reagents : Prepare all reagents, including standards and samples, according to the manufacturer's instructions. Bring all reagents to room temperature before use.

-

Addition of Standards and Samples : Add 100 µL of each standard and sample into the appropriate wells of the microplate. It is recommended to run all standards and samples in duplicate or triplicate.

-

Incubation : Cover the plate and incubate for the recommended time and temperature (e.g., 2 hours at room temperature or overnight at 4°C).

-

Washing : Aspirate the contents of the wells and wash each well 3-5 times with 300 µL of Wash Buffer per well. After the final wash, invert the plate and blot it against clean paper towels to remove any remaining liquid.

-

Addition of Detection Antibody : Add 100 µL of the diluted biotinylated detection antibody to each well.

-

Incubation : Cover the plate and incubate for 1-2 hours at room temperature.

-

Washing : Repeat the washing step as described in step 4.

-

Addition of Streptavidin-HRP : Add 100 µL of the diluted Streptavidin-HRP conjugate to each well.

-

Incubation : Cover the plate and incubate for 30-60 minutes at room temperature.

-

Washing : Repeat the washing step as described in step 4.

-

Addition of TMB Substrate : Add 100 µL of TMB Substrate Solution to each well.

-

Color Development : Incubate the plate in the dark at room temperature for 15-30 minutes, or until a sufficient color has developed. Monitor the color development to avoid over-saturation.

-

Stopping the Reaction : Add 100 µL of Sulfuric Acid Stop Solution to each well. The color in the wells will change from blue to yellow. Gently tap the plate to ensure thorough mixing.

-